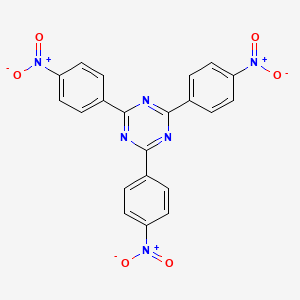

2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine

Description

Historical Context and Evolution of s-Triazine Chemistry

The chemistry of 1,3,5-triazine (B166579), also known as s-triazine due to its symmetrical structure, has a rich history, with some derivatives being known for over 150 years. The parent 1,3,5-triazine compound was first synthesized in 1895 by the chemist Ulric Nef. A significant advancement came in 1954 when Grundmann and Kreutzberger developed a modified synthesis method that produced higher yields.

A pivotal moment in the evolution of s-triazine chemistry was the recognition of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride, as an exceptionally versatile building block. researchgate.netresearchgate.netmdpi.com The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for sequential and controlled nucleophilic substitution reactions at different temperatures. researchgate.net This unique property enables chemists to introduce three different functional groups onto the triazine core in a stepwise manner, making cyanuric chloride an ideal and inexpensive starting material for a vast array of symmetrically and asymmetrically substituted triazines. researchgate.netresearchgate.net This has established s-triazine as a "privileged scaffold" for creating complex molecular architectures for diverse applications, from drug development to materials science. researchgate.net

Significance of 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine in Modern Chemical Science

Within the extensive family of triazine derivatives, 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine stands out as a molecule of significant interest, primarily due to its specific structural and electronic characteristics. Its molecular structure consists of a central, electron-deficient 1,3,5-triazine ring symmetrically substituted with three nitrophenyl groups. The presence of the electron-withdrawing nitro groups further enhances the electron-accepting nature of the entire molecule.

The synthesis of this compound is typically achieved through the cyclotrimerization of 4-nitrobenzonitrile (B1214597), a common and effective method for producing C3-symmetric triazines. chemicalbook.comresearchgate.net

Table 1: Properties of 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine

| Property | Value |

|---|---|

| CAS Number | 13960-34-4 chemicalbook.com |

| Molecular Formula | C₂₁H₁₂N₆O₆ chemicalbook.comnih.gov |

| Molecular Weight | 444.36 g/mol chemicalbook.com |

| Canonical SMILES | C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)N+[O-])C4=CC=C(C=C4)N+[O-])N+[O-] nih.gov |

The significance of 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine in modern chemical science is less about its direct application and more about its role as a fundamental building block and a model compound for advanced materials. Aromatic dendrimers and other macromolecules featuring a 2,4,6-triphenyl-1,3,5-triazine (B147588) core are noted for their high thermal stability and advantageous photophysical properties, which are linked to efficient electron-transfer processes. nih.gov

The strong electron-withdrawing nature of the three nitrophenyl substituents makes this molecule a potent electron-acceptor unit. This characteristic is highly sought after in the design of materials for nonlinear optics (NLO). For instance, related triazine derivatives containing nitroanilino groups have been shown to exhibit significant second-harmonic generation (SHG) activity, a key NLO property. rsc.org Furthermore, studies on extended 2,4,6-triphenyl-s-triazines have explored their two-photon absorption (2PA) properties, where substituents like the nitro group play a crucial role in tuning the molecule's optical response. mdpi.com Therefore, 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine serves as a critical component for synthesizing more complex, functional materials and as a benchmark for understanding structure-property relationships in electron-deficient systems.

Scope and Research Trajectories

The foundational chemistry of s-triazines has paved the way for numerous research trajectories aimed at creating next-generation functional materials. The versatility of the triazine core allows for its incorporation into a wide range of molecular architectures with tailored properties.

Current and future research directions include:

Photo- and Electroluminescent Materials: Triazine derivatives are being extensively researched for use in organic light-emitting diodes (OLEDs), particularly as host materials for phosphorescent emitters and as components in materials exhibiting thermally activated delayed fluorescence (TADF).

Porous Materials and Catalysis: The rigid, planar structure of the triazine ring makes it an excellent building block for creating porous organic polymers and metal-organic frameworks (MOFs). These materials are being explored for applications in gas storage, separation, and catalysis. nih.gov For example, dendrimers with triazine cores have been developed as innovative and reusable photocatalysts. nih.gov

Nonlinear Optics and Data Storage: The unique electronic properties of donor-acceptor substituted triazines make them prime candidates for NLO materials. rsc.org Research is also focused on developing hyper-branched and linear polymers based on triazines for applications in multilayer data storage.

Dendrimers and Supramolecular Chemistry: The C3 symmetry of the s-triazine core is ideal for the construction of highly ordered, monodisperse aromatic dendrimers. nih.gov These complex molecules are being investigated for their light-emission properties and potential in advanced materials science. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,3,5-Triazine (s-triazine) |

| 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine |

| 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) |

| 4-Nitrobenzonitrile |

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tris(4-nitrophenyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12N6O6/c28-25(29)16-7-1-13(2-8-16)19-22-20(14-3-9-17(10-4-14)26(30)31)24-21(23-19)15-5-11-18(12-6-15)27(32)33/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJIBBAKIPAWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393335 | |

| Record name | 2,4,6-tris(4-nitrophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13960-34-4 | |

| Record name | 2,4,6-tris(4-nitrophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,6 Tris 4 Nitrophenyl 1,3,5 Triazine

Established Synthetic Pathways to the 1,3,5-Triazine (B166579) Core

The formation of the 1,3,5-triazine ring is a well-documented process in organic chemistry, with two principal methods forming the bedrock of triazine synthesis: nucleophilic substitution on cyanuric chloride and the cyclotrimerization of nitriles.

Cyanuric Chloride-Mediated Nucleophilic Substitution Reactions

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a versatile and highly reactive precursor for the synthesis of a wide array of substituted triazines. chim.itresearchgate.netnih.gov The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a stepwise and controlled substitution by various nucleophiles. nih.gov The first substitution is typically exothermic and can be carried out at low temperatures (around 0 °C), the second at room temperature, and the third requires elevated temperatures. nih.gov This differential reactivity enables the synthesis of both symmetrical and asymmetrical triazines.

For the synthesis of symmetrically substituted triazines, all three chlorine atoms are replaced by the same nucleophile. In the context of 2,4,6-tris(4-nitrophenyl)-1,3,5-triazine, this would theoretically involve the reaction of cyanuric chloride with a suitable 4-nitrophenyl nucleophile. However, direct Friedel-Crafts reaction of cyanuric chloride with nitrobenzene (B124822) can be challenging and often requires harsh conditions and a large excess of a Lewis acid catalyst like aluminum chloride. googleapis.comgoogle.comgoogle.com The deactivating nature of the nitro group on the benzene (B151609) ring makes it a poor substrate for this type of electrophilic substitution.

A more practical approach involves the nucleophilic aromatic substitution (SNAr) with phenoxides. For instance, reacting cyanuric chloride with 4-nitrophenol (B140041) under basic conditions would lead to the formation of 2,4,6-tris(4-nitrophenoxy)-1,3,5-triazine.

Trimerization of Nitriles

The acid- or base-catalyzed or metal-mediated cyclotrimerization of nitriles is another fundamental route to symmetrically substituted 1,3,5-triazines. chim.itresearchgate.net This method involves the head-to-tail cyclization of three nitrile molecules to form the stable triazine ring. A variety of catalysts, including Lewis acids and transition metal complexes, have been employed to facilitate this transformation under different reaction conditions. researchgate.netresearchgate.net For instance, the use of silica-supported Lewis acids has been explored for the solvent-free cyclotrimerization of aromatic nitriles. chim.itresearchgate.net

Targeted Synthesis of 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine

The direct synthesis of 2,4,6-tris(4-nitrophenyl)-1,3,5-triazine predominantly relies on the cyclotrimerization of 4-nitrobenzonitrile (B1214597), leveraging various catalytic systems to achieve high yields.

Synthesis from 4-Nitrobenzonitrile Precursors

The most direct route to 2,4,6-tris(4-nitrophenyl)-1,3,5-triazine is the cyclotrimerization of 4-nitrobenzonitrile. This reaction has been accomplished using different catalysts and reaction conditions. One documented method involves the use of lanthanum(III) triflate as a catalyst, which has been reported to yield the desired product in high purity. researchgate.net

Advanced Reaction Conditions and Catalytic Approaches

Research into more efficient and milder catalytic systems for nitrile trimerization is ongoing. Recent advancements have explored the use of various metal catalysts and reaction conditions to improve yields and reduce the harshness of the synthetic process. For example, catalytic systems composed of titanium chlorido complexes and magnesium have been shown to be effective for the cyclotrimerization of benzonitrile (B105546) derivatives. researchgate.net While not specifically detailed for 4-nitrobenzonitrile in the provided context, such systems represent a promising area for the synthesis of electron-deficient triazines.

The table below summarizes a selection of reported synthetic methods for the preparation of 2,4,6-tris(4-nitrophenyl)-1,3,5-triazine and related triazine syntheses.

Table 1: Selected

| Precursor(s) | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Nitrobenzonitrile | Lanthanum(III) triflate, Ammonia | Stainless steel pressure vessel | 200 | 24 | 95 | researchgate.net |

| Cyanuric chloride, Resorcinol | Aluminum (III) chloride, Hydrogen chloride | Nitrobenzene, Water | 5 - 95 | 5 | 89.88 | chemicalbook.com |

| 4-Nitrobenzaldehyde | Ammonia, Lanthanum(III) triflate | Stainless steel pressure vessel | 200 | 24 | 95 | researchgate.net |

Contemporary and Environmentally Conscious Synthesis Protocols

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for the synthesis of triazine derivatives. These approaches aim to reduce the use of hazardous solvents, minimize energy consumption, and improve reaction efficiency.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times and improved yields. researchgate.netrsc.orgmdpi.com This technique has been successfully applied to the synthesis of various 1,3,5-triazine derivatives, including those with nitrophenyl substituents. researchgate.net The rapid and uniform heating provided by microwaves can accelerate the rate of both nucleophilic substitution and cyclotrimerization reactions.

Sonochemistry, the application of ultrasound to chemical reactions, is another green technique that has been explored for triazine synthesis. mdpi.comambeed.com The cavitation effects induced by ultrasound can enhance mass transfer and increase reaction rates, often under milder conditions than conventional heating. While specific examples for the synthesis of 2,4,6-tris(4-nitrophenyl)-1,3,5-triazine using sonochemistry are not extensively documented in the provided context, the successful application of this method for other triazines suggests its potential applicability. mdpi.comambeed.com

The use of ionic liquids as recyclable and environmentally benign reaction media and catalysts is another promising avenue in green chemistry. google.com For the synthesis of triazines, acidic ionic liquids have been shown to effectively catalyze the reaction of cyanuric chloride with phenols, offering advantages such as high product purity and the potential for catalyst recycling. google.com

Microwave-Assisted Synthetic Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation. chim.itresearchgate.net For the synthesis of 1,3,5-triazine derivatives, microwave assistance has been successfully employed, particularly in reactions involving cyanuric chloride and various nucleophiles, as well as in the cyclotrimerization of nitriles. chim.itnih.gov

While a specific detailed protocol for the microwave-assisted cyclotrimerization of 4-nitrobenzonitrile to yield 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine is not extensively documented in the reviewed literature, general procedures for microwave-assisted triazine synthesis can be adapted. A general approach involves dissolving the starting material, such as cyanuric chloride or a substituted nitrile, in a suitable high-boiling point solvent and irradiating the mixture in a microwave reactor. researchgate.netresearchgate.net The reaction progress is typically monitored by thin-layer chromatography (TLC). google.com

A representative, though general, microwave-assisted synthesis of a trisubstituted triazine starting from cyanuric chloride is outlined below. This method could be theoretically adapted by using a suitable nitrophenyl nucleophile.

General Microwave-Assisted Synthesis of Trisubstituted Triazines: A solution of cyanuric chloride (1 equivalent) in a solvent like 1,4-dioxane (B91453) is treated with a nucleophile (3 equivalents). The reaction vessel is then sealed and subjected to microwave irradiation at a specific temperature and time. After completion, the reaction mixture is cooled, and the product is precipitated by adding water, then filtered, washed, and recrystallized. researchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. researchgate.net

| Parameter | Value/Condition | Source |

| Starting Material | Cyanuric Chloride | researchgate.net |

| Nucleophile | Amine/Phenol derivative | researchgate.netresearchgate.net |

| Solvent | 1,4-Dioxane, DMF | researchgate.netchim.it |

| Irradiation Power | Varies (e.g., 50 W) | nih.gov |

| Temperature | Varies (e.g., 120-150 °C) | nih.govnih.gov |

| Reaction Time | Minutes (e.g., 15-35 min) | nih.gov |

| Work-up | Precipitation with water, filtration | researchgate.net |

Solid-Supported Synthetic Methodologies

Solid-supported synthesis offers significant advantages in terms of ease of purification and the potential for automation. In this methodology, a reactant is attached to a solid support, such as a resin, and subsequent reactions are carried out. phenomenex.comnih.gov Excess reagents and by-products are then simply washed away, and the desired product is cleaved from the support in a final step. This approach is particularly well-suited for the combinatorial synthesis of libraries of compounds. nih.gov

For the synthesis of 1,3,5-triazines, solid-phase methodologies have been developed, often starting with cyanuric chloride attached to a resin. nih.govnih.gov The sequential substitution of the chlorine atoms with different nucleophiles allows for the controlled synthesis of unsymmetrically substituted triazines. For a symmetrical triazine like 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine, a more direct approach might be employed.

A general strategy for the solid-phase synthesis of trisubstituted triazines involves the reaction of a resin-bound starting material with the appropriate reagents in solution. For instance, an amino acid bound to a Wang or MBHA resin can be reacted to form a triazine-2,4,6-trione structure. nih.gov

General Solid-Supported Microwave-Assisted Synthesis: A mixture of cyanuric chloride in a solvent is adsorbed onto an inorganic support like Celite. The corresponding amine is then added, and the mixture is irradiated with microwaves. The reaction is monitored by TLC, and upon completion, the product is extracted from the solid support and purified. chim.it

| Parameter | Value/Condition | Source |

| Solid Support | Celite, Cross-linked sodium polystyrenesulfonate | chim.it |

| Starting Material | Cyanuric Chloride | chim.it |

| Reagent | Substituted Amine | chim.it |

| Solvent | 1,4-Dioxane | chim.it |

| Irradiation | Microwave | chim.it |

| Work-up | Extraction from solid support, precipitation | chim.it |

Purification and Isolation Techniques in Academic Synthesis

The purification and isolation of the final product are critical steps in any chemical synthesis to ensure the removal of unreacted starting materials, catalysts, and by-products. For 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine, standard laboratory techniques such as recrystallization and flash chromatography are commonly employed. researchgate.netyoutube.com

Recrystallization: Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For triazine derivatives, various solvents have been utilized. For instance, a patent for a related compound, 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine, describes a purification process where the crude product is mixed with an 80% methanol (B129727) aqueous solution, heated to dissolve fully, and then allowed to recrystallize. google.com For other triazines, recrystallization from ethanol (B145695) or ethyl acetate (B1210297)/hexane (B92381) mixtures has been reported. researchgate.net Given the nitro-rich and aromatic nature of 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine, solvents like dimethylformamide (DMF) or nitrobenzene could also be suitable for recrystallization, as they are used in the synthesis of related compounds. chemicalbook.com The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, which are then collected by filtration.

Flash Chromatography: Flash chromatography is a rapid form of column chromatography that uses moderate pressure to force the mobile phase through the stationary phase, typically silica (B1680970) gel. phenomenex.com This technique is highly effective for separating compounds with different polarities. nih.govyoutube.com For the purification of triazine derivatives, flash chromatography is a common method. researchgate.net The choice of the mobile phase (eluent) is critical and is usually determined by preliminary analysis using thin-layer chromatography (TLC). google.com A solvent system that provides a good separation of the desired compound from impurities on a TLC plate is then adapted for the flash column. For nitrophenyl-substituted compounds, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or dichloromethane (B109758) is often used as the eluent. researchgate.net The fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and the solvent evaporated to yield the purified compound.

| Technique | Description | Typical Solvents/Mobile Phases | Source |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Ethanol, Methanol/Water, Ethyl Acetate/Hexane, DMF | researchgate.netgoogle.comchemicalbook.com |

| Flash Chromatography | Rapid column chromatography using pressure to drive the mobile phase through the stationary phase. | Hexane/Ethyl Acetate, Hexane/Dichloromethane | researchgate.net |

| Thin-Layer Chromatography (TLC) | Used to monitor reaction progress and determine appropriate solvent systems for flash chromatography. | Ethyl Acetate/Petroleum Ether | google.com |

Advanced Spectroscopic and Structural Characterization Methodologies

Spectroscopic Techniques for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule. For 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine, the expected high symmetry of the molecule would lead to relatively simple ¹H and ¹³C NMR spectra.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show two sets of signals corresponding to the aromatic protons on the nitrophenyl rings. Due to the symmetrical substitution pattern (para-nitro), the protons on each phenyl ring would likely appear as a pair of doublets, characteristic of an AA'BB' spin system. The exact chemical shifts would be influenced by the electron-withdrawing effects of both the nitro groups and the central triazine ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Similarly, the ¹³C NMR spectrum would be expected to show a limited number of signals due to the molecule's threefold symmetry. Signals would correspond to the carbons of the triazine ring and the four distinct carbons of the 4-nitrophenyl substituent (the carbon attached to the triazine, the two equivalent carbons ortho to the triazine, the two equivalent carbons meta to the triazine, and the carbon bearing the nitro group).

Dynamic Nuclear Magnetic Resonance Spectroscopy for Conformational Studies

Dynamic NMR spectroscopy is used to study the rates of conformational changes in molecules. For 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine, this technique could potentially be used to study the rotational barrier of the C-C bond between the triazine ring and the nitrophenyl rings. However, no specific studies employing this technique for this molecule have been identified in the searched literature.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions. The IR spectrum of 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine would be expected to show characteristic absorption bands for the following groups:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations, typically in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Triazine Ring: Characteristic ring stretching vibrations.

Aromatic C-H and C=C bonds: Stretching and bending vibrations typical for substituted benzene (B151609) rings.

Without experimental data, a table of specific vibrational frequencies cannot be compiled.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine is expected to be dominated by π → π* transitions associated with the conjugated system formed by the triazine and nitrophenyl rings. The presence of the electron-withdrawing nitro groups is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2,4,6-triphenyl-1,3,5-triazine (B147588). Specific absorption maxima (λmax) and molar absorptivity values are not available in the reviewed literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the verification of the molecular identity of 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine. This technique provides a precise determination of the compound's molecular weight and offers valuable insights into its structural composition through the analysis of its fragmentation patterns.

The molecular formula for 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine is C₂₁H₁₂N₆O₆, corresponding to a calculated molecular weight of approximately 444.36 g/mol cymitquimica.comchemicalbook.com. In a typical mass spectrometry experiment using a soft ionization technique like electrospray ionization (ESI), the compound would be expected to show a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to this mass.

Analysis of the fragmentation pattern under collision-induced dissociation (CID) would likely reveal characteristic losses of the nitro groups (-NO₂) and fragmentation of the bonds between the phenyl rings and the central triazine core. While a specific experimental spectrum for this exact compound is not publicly available, the fragmentation of related triazine derivatives often involves the cleavage of substituent groups from the triazine ring and the eventual breakdown of the heterocyclic ring itself. The observation of fragments corresponding to the nitrophenyl moiety and the triazine core would further corroborate the compound's structure.

Table 1: Molecular Weight Data for 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine

| Property | Value |

| Molecular Formula | C₂₁H₁₂N₆O₆ |

| Calculated Molecular Weight | 444.36 g/mol |

| Expected Primary Ion Peak (ESI-MS) | [M+H]⁺ at m/z 445.08 |

X-ray Diffraction Analysis for Solid-State Architecture

X-ray diffraction techniques are fundamental for elucidating the three-dimensional structure of crystalline solids. For 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine, both single crystal and powder X-ray diffraction provide critical information about its molecular arrangement and bulk crystalline properties.

Single Crystal X-ray Diffraction (SCXRD) for Precise Molecular Geometry and Packing

While the specific crystal structure of 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine is not publicly deposited, analysis of closely related substituted triazines demonstrates the power of this technique. For instance, SCXRD studies on other tris-aryl-triazines have provided detailed information on their planarity, the torsion angles between the central triazine ring and the peripheral aryl groups, and the nature of their intermolecular stacking researchgate.net. Such analyses are crucial for understanding the structure-property relationships that govern the material's characteristics.

Table 2: Representative Crystallographic Data for a Substituted Triazine Derivative

| Parameter | Example Value (for a related compound) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.29 |

| b (Å) | 7.48 |

| c (Å) | 10.33 |

| β (°) | 108.52 |

| Volume (ų) | 534 |

Note: Data presented is for 2,4,6-triamino-1,3,5-triazine as a representative example of a substituted triazine crystal structure researchgate.net.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD is performed on a microcrystalline powder. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase.

This method is essential for confirming that a synthesized batch of 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine is a single crystalline phase and for identifying the presence of any impurities or different polymorphic forms rsc.orgscispace.com. The positions and relative intensities of the peaks in the PXRD pattern are dictated by the crystal lattice parameters determined by SCXRD. Therefore, a theoretical powder pattern can be calculated from single-crystal data and compared with the experimental pattern to verify the bulk sample's identity and purity researchgate.net. This is particularly important in materials science, where consistent crystallinity is key to reproducible properties.

Complementary Analytical Methodologies for Material Analysis

Beyond primary structural elucidation, other analytical methods are employed to verify the compound's composition and to study the properties of materials synthesized from it.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. For 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine (C₂₁H₁₂N₆O₆), the theoretical elemental composition can be calculated with high precision.

A synthesized sample is subjected to combustion analysis, and the experimentally determined percentages of C, H, and N are compared against the theoretical values. A close agreement between the experimental and calculated values provides strong evidence for the compound's stoichiometric purity and validates its empirical formula nih.gov. This technique is a standard and essential quality control step in chemical synthesis.

Table 3: Elemental Composition of 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | % Composition |

| Carbon | C | 12.011 | 21 | 252.231 | 56.77% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 2.72% |

| Nitrogen | N | 14.007 | 6 | 84.042 | 18.92% |

| Oxygen | O | 15.999 | 6 | 95.994 | 21.60% |

| Total | 444.363 | 100.00% |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies of Derived Materials

While 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine is a well-defined molecule, its derivatives are often used to construct more complex, thermally stable materials. A common chemical transformation is the reduction of the three nitro groups to amine groups, yielding 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine. This amino-functionalized molecule serves as a key building block for porous polymers such as Covalent Organic Frameworks (COFs).

Thermogravimetric Analysis (TGA) is used to study the thermal stability of these derived COF materials. In a TGA experiment, the mass of a sample is monitored as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The resulting data reveals the temperatures at which the material decomposes. TGA studies on COFs synthesized from 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine have demonstrated their exceptional thermal stability, often showing no significant weight loss until well above 400 °C in an inert atmosphere rsc.org. This high thermal stability is a critical feature for their potential applications in areas like gas storage and catalysis.

Computational Chemistry and Theoretical Investigations of 2,4,6 Tris 4 Nitrophenyl 1,3,5 Triazine Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic distribution and energy of a system, which in turn dictates its geometry and reactivity.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying large molecules like 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine. DFT calculations can predict a wide range of molecular properties by focusing on the electron density.

Detailed research findings from DFT studies on various substituted 1,3,5-triazines reveal that the central triazine ring acts as an electron-deficient core. rsc.orgrsc.org This electron-withdrawing character is a general feature of the 1,3,5-triazine (B166579) heterocycle. rsc.org The attachment of three 4-nitrophenyl groups, which are themselves electron-withdrawing due to the nitro (NO₂) substituent, is expected to significantly influence the electronic landscape of the entire molecule.

DFT calculations would typically be employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. A key conformational feature of this molecule is the rotation of the nitrophenyl groups relative to the central triazine ring. The final, low-energy conformation represents a balance between electronic effects (conjugation between the rings) and steric hindrance.

Furthermore, DFT is used to calculate crucial electronic properties, which are often presented in tabular format for clarity. While specific data for 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine is not extensively documented in publicly available literature, a representative table based on studies of similar compounds would include:

| Property | Description | Expected Trend for 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Relatively low, due to strong electron-withdrawing groups. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Very low, indicating a strong electron-acceptor character. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a key indicator of chemical reactivity and electronic transitions. | A small gap is anticipated, suggesting potential for use in electronic materials. rsc.orgmdpi.com |

| Dipole Moment | A measure of the overall polarity of the molecule. | Potentially small for a symmetric conformation, but local dipoles would be significant. |

| Electrostatic Potential | A map of charge distribution on the molecular surface, indicating sites for electrophilic or nucleophilic attack. | Negative potential around the nitro groups and triazine nitrogens; positive potential on the hydrogens. |

These calculations are vital for rationalizing the molecule's behavior and for designing new materials with tailored electronic properties. derpharmachemica.com

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT is excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are employed to explore the full conformational landscape of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its shape at a given temperature.

For a molecule like 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine, with multiple rotatable bonds connecting the phenyl and triazine rings, MD simulations would be crucial for understanding its flexibility. These simulations can reveal the most populated conformations in solution or in the solid state, the energy barriers between different rotational isomers (rotamers), and the timescale of these conformational changes. Such studies on related aromatic rings have shown how solvent interactions can influence the conformational ensemble. researchgate.net Although specific MD studies on this compound are not readily found, this methodology would be the standard approach to assess its dynamic behavior. nih.gov

Aromaticity Assessment and Electron Delocalization Studies (e.g., NICS)

The concept of aromaticity is central to the chemistry of cyclic conjugated systems. While the triazine ring is considered aromatic, its aromatic character is different from that of benzene (B151609) due to the presence of electronegative nitrogen atoms. chim.itsemanticscholar.org Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. It involves calculating the magnetic shielding at the center of a ring; a negative value is indicative of aromatic character (a diatropic ring current).

For 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine, NICS calculations could be performed for both the central triazine ring and the peripheral phenyl rings. This would allow for a quantitative comparison of their respective aromaticities and an assessment of how the electronic communication between the rings affects their electron delocalization. It is generally observed that the aromaticity of the triazine ring is influenced by its substituents. nih.gov

Prediction and Analysis of Intermolecular Interactions

The way molecules pack together in the solid state is governed by a complex interplay of intermolecular forces. Understanding these interactions is critical for crystal engineering and predicting the macroscopic properties of a material.

Hydrogen Bonding Network Analysis

Although 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine does not possess classical hydrogen bond donors like O-H or N-H groups, it can participate in weaker C-H···O and C-H···N hydrogen bonds. The hydrogen atoms on the phenyl rings can act as weak donors, interacting with the oxygen atoms of the nitro groups or the nitrogen atoms of the triazine ring of neighboring molecules.

π-π Stacking Interactions and Aromatic Supramolecular Synthons

Given its structure, rich in aromatic rings, π-π stacking interactions are expected to be a dominant feature in the supramolecular assembly of 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine. These interactions arise from the attractive, noncovalent forces between the electron clouds of adjacent aromatic rings.

Computational analysis of the crystal structure would reveal the specific nature of these interactions. Key parameters that are typically analyzed include:

Centroid-to-centroid distance: The distance between the geometric centers of two interacting rings.

Interplanar angle: The angle between the planes of the two rings.

Slip angle/offset: The degree to which the rings are displaced from a perfectly cofacial arrangement.

Studies on related sulfur-analogue compounds, such as 2,4,6-tris((3-nitrophenyl)thio)-1,3,5-triazine, have identified both intramolecular and intermolecular π-π interactions, with centroid-to-centroid distances in the range of 3.6 to 4.1 Å. mdpi.com In 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine, one could expect interactions between the nitrophenyl rings of adjacent molecules, or between a nitrophenyl ring and the central triazine ring. These interactions, along with potential nitro-nitro or nitro-π interactions, form "supramolecular synthons" – reliable and predictable interaction patterns that define the crystal architecture. mdpi.com

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and prevalence of close contacts between neighboring molecules. For 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine, this analysis reveals the key interactions that govern its solid-state packing and influence its physical properties.

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is defined where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping properties such as the normalized contact distance (dnorm) onto this surface, regions of significant intermolecular contact can be identified. Red areas on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of van der Waals separation. derpharmachemica.com

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the intermolecular contacts. These plots display the distance from the surface to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). The distribution and shape of the points on the plot are characteristic of specific types of interactions.

For 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine, the primary intermolecular contacts identified through Hirshfeld surface analysis and fingerprint plots are dominated by O···H, H···H, C···H, and N···H interactions. The presence of the nitro groups and the aromatic rings leads to a complex network of weak interactions that stabilize the crystal structure. The relative contributions of these interactions can be quantified from the fingerprint plots. scirp.orgresearchgate.net

A representative breakdown of the intermolecular contacts for a related compound, 4-nitrophenyl isocyanate, as determined by Hirshfeld surface analysis, highlights the prominence of O···H interactions. derpharmachemica.com While a specific analysis for 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine is not available in the provided search results, a similar pattern of interactions is expected due to the presence of nitro groups and phenyl rings.

Table 1: Predicted Intermolecular Contacts for 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine Based on Hirshfeld Surface Analysis Principles

| Interaction Type | Contributing Atoms | Expected Percentage Contribution | Characteristics on Fingerprint Plot |

| O···H/H···O | Oxygen (nitro group) and Hydrogen (phenyl ring) | High | Sharp spikes at low de and di values, indicative of hydrogen bonding. researchgate.net |

| H···H | Hydrogen atoms on the phenyl rings | Significant | A large, diffuse region in the middle of the plot. scirp.orgresearchgate.net |

| C···H/H···C | Carbon (aromatic rings) and Hydrogen (phenyl rings) | Moderate | "Wing-like" features on the sides of the main distribution. scirp.orgresearchgate.net |

| N···H/H···N | Nitrogen (triazine/nitro) and Hydrogen (phenyl) | Moderate | Can appear as distinct spikes, often shorter than O···H spikes. scirp.org |

| C···C | Carbon atoms of adjacent aromatic rings | Low | Indicates potential π-π stacking interactions, appearing at longer de and di. researchgate.net |

| O···N/N···O | Oxygen (nitro) and Nitrogen (triazine/nitro) | Low | Less common, but possible close contacts. |

Theoretical Modeling of Molecular Properties and Structure-Function Relationships

Computational Design Principles for Functionalized Triazine Architectures

Computational modeling provides a powerful framework for the rational design of novel functionalized triazine architectures with tailored properties. rsc.org By employing theoretical methods, researchers can predict how modifications to the molecular structure will influence its electronic, optical, and charge transport characteristics, thereby guiding synthetic efforts towards materials with enhanced performance. rsc.org

Key design principles for functionalized triazine architectures, derived from computational studies, include:

Tuning Electronic Properties through Substitution: The electron-withdrawing nature of the 1,3,5-triazine core makes it an excellent electron acceptor. The electronic properties of triazine derivatives can be finely tuned by introducing electron-donating or electron-withdrawing substituents onto the peripheral phenyl rings. rsc.org For instance, attaching electron-donating groups can raise the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), allowing for precise control over the HOMO-LUMO gap and, consequently, the material's absorption and emission properties. rsc.org

Controlling Molecular Geometry and Packing: The planarity and rigidity of the triazine ring are advantageous for creating ordered molecular assemblies. rsc.org However, introducing bulky substituents or creating non-planar structures can disrupt intermolecular interactions and influence crystal packing. rsc.org Computational studies can predict the preferred conformations and stacking arrangements of functionalized triazines, which are crucial for optimizing properties like charge mobility in electronic devices. escholarship.org

Enhancing Charge Transport: For applications in organic electronics, efficient charge transport is paramount. Computational models can elucidate the relationship between molecular structure and charge mobility. Design strategies often focus on creating molecules with significant electronic coupling between adjacent units in the solid state. This can be achieved through the design of planar molecules that facilitate π-π stacking or by introducing specific functional groups that promote favorable intermolecular orbital overlap. escholarship.org

Targeting Specific Applications: Computational design can be tailored to specific applications. For example, in the design of host materials for organic light-emitting diodes (OLEDs), theoretical calculations are used to ensure a high triplet energy to confine excitons on the phosphorescent guest, as well as to achieve balanced electron and hole transport. rsc.org For applications in photocatalysis, computational design focuses on optimizing the band edge positions to drive specific chemical reactions. escholarship.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and a specific property of interest. mdpi.com This approach is invaluable for the predictive design of new triazine derivatives, as it allows for the in-silico screening of large virtual libraries of molecules, saving significant time and resources compared to experimental synthesis and characterization. mdpi.comekb.eg

The development of a QSPR model typically involves the following steps:

Data Set Collection: A dataset of triazine derivatives with experimentally determined values for the property of interest is compiled. researchgate.netnih.gov

Molecular Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated for each compound in the dataset. These can include topological, geometrical, electronic, and quantum chemical descriptors.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that relates the molecular descriptors to the observed property. mdpi.com

Model Validation: The predictive power of the QSPR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. ekb.egresearchgate.net

QSPR models have been successfully applied to predict various properties of triazine derivatives, including their biological activity, toxicity, and physicochemical properties relevant to materials science. mdpi.comnih.gov For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to guide the design of new 1,3,5-triazine derivatives with enhanced anticancer activity. ekb.egresearchgate.net These models provide 3D contour maps that visualize the regions around the molecule where modifications are likely to improve the desired property. ekb.eg

Exploration of Electronic Transport Mechanisms

The exploration of electronic transport mechanisms in 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine and related materials is crucial for their application in organic electronics. nih.govdntb.gov.uaresearchgate.net Computational methods, particularly those based on density functional theory (DFT), provide a molecular-level understanding of how charge carriers (electrons and holes) move through the material. rsc.org

Key aspects of electronic transport in triazine-based systems that are investigated computationally include:

Charge Carrier Mobilities: Theoretical models can predict the intrinsic electron and hole mobilities of a material. These calculations often involve determining the reorganization energy (the energy required for a molecule to relax its geometry after gaining or losing a charge) and the electronic coupling between adjacent molecules. Lower reorganization energies and higher electronic couplings generally lead to higher charge mobilities.

Impact of Molecular Packing: The arrangement of molecules in the solid state has a profound impact on electronic transport. escholarship.org Computational studies can explore different crystal packing motifs to identify those that facilitate efficient charge transport pathways. For instance, co-facial π-π stacking is often desirable for good charge transport along the stacking direction.

Role of Substituents: The nature and position of substituents on the triazine core can significantly influence electronic transport. Electron-withdrawing groups, such as the nitro groups in 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine, are known to enhance electron transport properties, making these materials suitable as n-type semiconductors. rsc.org Computational studies can systematically evaluate the effect of different functional groups on charge transport parameters. rsc.org

Ambipolar Transport: Some triazine derivatives can be designed to exhibit ambipolar transport, meaning they can efficiently transport both electrons and holes. This is a highly desirable property for certain electronic devices like light-emitting transistors. Computational modeling can help in designing molecules with balanced electron and hole mobilities by carefully tuning the energies of the HOMO and LUMO levels and optimizing intermolecular electronic couplings.

Recent research has utilized machine learning techniques combined with DFT calculations to accelerate the discovery of triazine-based electron-transport materials with improved properties, such as higher electron mobility and better thermal stability, for use in OLEDs. nih.govdntb.gov.uaresearchgate.net

Functional Applications in Advanced Materials Science As a Molecular Scaffold

Integration into Porous Organic Frameworks and Networks

The precise geometry and reactive functional groups of 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine facilitate its use as a monomer in the synthesis of various porous organic materials. These materials are of significant interest due to their high surface area, tunable porosity, and chemical stability.

While direct polymerization of 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine into a Covalent Organic Framework (COF) is not prominently documented, it serves as a critical precursor to a widely used COF monomer. Through the chemical reduction of its three nitro groups (-NO₂) into amino groups (-NH₂), the molecule is converted into 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (B82883) (TAPT). This resulting triamine is a key building block in the synthesis of triazine-based COFs. For instance, TAPT can be condensed with aldehyde-containing linkers to form highly crystalline and porous frameworks with defined topologies. nih.gov The COF synthesized from TAPT and 2,5-dihydroxyterephthalaldehyde (B1588973) has been investigated as a potential adsorbent for various contaminants. nih.gov This precursor role highlights the foundational importance of the 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine structure in creating robust, porous crystalline materials.

Covalent Triazine Frameworks (CTFs) are a class of porous polymers characterized by their high density of triazine rings, which imparts exceptional chemical and thermal stability. researchgate.net These frameworks are typically synthesized through the trimerization of aromatic nitrile monomers or via reactions involving pre-formed triazine molecules like 2,4,6-trichloro-1,3,5-triazine. researchgate.netrsc.org The 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine molecule embodies the core structural unit of these materials. Its electron-deficient triazine ring is a fundamental component that defines CTFs. researchgate.net Functionalized triazines serve as versatile platforms for creating materials with tailored properties, such as high surface areas for gas storage or specific functionalities for sensing applications. rsc.org

A direct and significant application of 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine is its use as an aromatic nitro monomer for the synthesis of Azo-Bridged Porous Organic Polymers (POPs). In a process known as reductive homocoupling, the nitro groups of the molecule are reduced and coupled to form azo linkages (-N=N-), creating an extended, amorphous, and porous network.

Research has demonstrated the synthesis of a series of triazine-based azo-bridged polymers (termed AZO-T-P) using 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine (also referred to as TNPT in some literature) as the primary building block. These materials are reported to be amorphous solids with good thermal stability, in some cases up to 250 °C. The synthesis method has a significant impact on the resulting porosity of the polymers.

The porous organic polymers derived from 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine exhibit notable properties for gas adsorption, driven by their porous nature and nitrogen-rich composition. The azo-bridged POPs, in particular, have been studied for their ability to capture carbon dioxide (CO₂).

The porosity of these materials can be tuned by the synthetic method used. For example, an azo-bridged polymer prepared via NaBH₄-mediated reductive homocoupling of 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine showed a Brunauer–Emmett–Teller (BET) surface area of 351 m² g⁻¹. The nitrogen-rich functionalities and porous structure make these materials promising candidates for applications in CO₂ capture and separation technologies.

Table 1: Porosity Data for Azo-Bridged Porous Organic Polymers from 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine

| Polymer Name | Synthesis Method | BET Surface Area (m² g⁻¹) |

|---|

Data sourced from studies on azo-bridged polymers synthesized from 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine.

Role in Organic Electronic and Optoelectronic Materials Design

The inherent electronic properties of the 1,3,5-triazine (B166579) core, amplified by the presence of nitrophenyl substituents, position this compound as a valuable component in the design of materials for organic electronics.

The 1,3,5-triazine ring is strongly electron-deficient, a characteristic that is highly desirable for electron-transporting materials (ETMs) used in devices like Organic Light-Emitting Diodes (OLEDs). This electron deficiency is further intensified in 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine by the three peripheral nitrophenyl groups, as the nitro group is a powerful electron-withdrawing substituent. Aromatic dendrimers and polymers featuring a 2,4,6-triphenyl-1,3,5-triazine (B147588) core are noted for their thermal stability and beneficial photophysical properties associated with improved electron-transfer processes. nih.gov This suggests that the core structure is intrinsically suited for facilitating electron transport. While direct measurements on 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine itself are not widely reported, related triazine derivatives have demonstrated excellent electron mobilities, often exceeding 10⁻⁴ cm²V⁻¹s⁻¹. The combination of the triazine core and multiple, strong electron-withdrawing groups makes 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine a strong candidate for use as an electron-transporting or electron-accepting component in advanced organic electronic and optoelectronic devices.

Architectures for Organic Solar Cell Constituents

While direct and extensive research on 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine in organic solar cells (OSCs) is not widely documented, the broader class of triazine-based materials has demonstrated considerable promise in photovoltaic applications. The electron-accepting nature of the triazine core makes it an excellent candidate for use as an acceptor material or as a component in donor-acceptor systems within the active layer of an OSC.

In a relevant study, a triazine-bridged porphyrin dyad, where the triazine unit serves as a covalent linker and an electronic mediator, was employed as an electron donor in a bulk-heterojunction (BHJ) solar cell. This system, when blended with a fullerene acceptor (PC71BM), achieved a power conversion efficiency of up to 4.16%. researchgate.net This highlights the potential of the triazine core to facilitate efficient charge separation and transport, which are crucial for photovoltaic performance. The introduction of the strongly electron-withdrawing nitrophenyl groups in 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine is expected to lower its LUMO (Lowest Unoccupied Molecular Orbital) level, a desirable characteristic for acceptor materials in OSCs, as it can lead to a larger open-circuit voltage (Voc).

Table 1: Potential Properties of 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine in Organic Solar Cells

| Property | Anticipated Characteristic | Rationale |

| Electron Affinity | High | Due to the electron-deficient triazine core and three nitro-phenyl groups. |

| LUMO Level | Low | The strong electron-withdrawing nature of the substituents lowers the LUMO energy. |

| Role in OSCs | Potential as an acceptor material or a component in donor-acceptor architectures. | The electronic properties are conducive to accepting electrons from a donor material. |

| Thermal Stability | High | Aromatic triazine derivatives are known for their good thermal stability. semanticscholar.org |

Exploration of Charge Transfer Dynamics

The exploration of charge transfer dynamics in molecules containing the 1,3,5-triazine core is an active area of research, particularly for applications in optoelectronics. The triazine moiety's ability to accept electrons facilitates the formation of charge-transfer states when combined with suitable electron-donating groups.

Studies on related triazine derivatives have provided insights into these dynamics. For instance, research on 2,4,6-tricyano-s-triazine has shown its capability to form 1:1 charge transfer complexes with electron donors like tetrathiafulvalene (B1198394) (TTF). nih.gov In another study, the functionalization of Iridium(III) complexes with a 2,4,6-triphenyl-1,3,5-triazine group led to compounds where the lowest triplet state could gain intraligand charge transfer character, moving from the Ir-ppy moiety to the triazine unit, particularly in polar solvents. mdpi.com This demonstrates the triazine core's role in mediating and stabilizing charge transfer states.

For 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine, the presence of the nitro substituents is expected to significantly influence its charge transfer properties, making it a potent electron acceptor. The intramolecular charge transfer (ICT) characteristics are likely to be pronounced, a feature that is beneficial for applications such as nonlinear optics.

Supramolecular Self-Assembly and Host-Guest Chemistry

The planar, C3-symmetric structure of 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine makes it an excellent candidate for the construction of ordered supramolecular architectures through non-covalent interactions. The nitro groups, in particular, can participate in specific and directional interactions, guiding the self-assembly process.

Design of Hexagonal Host Frameworks

A compelling example of the supramolecular potential of related compounds is seen in the crystal structure of 2,4,6-Tris(4-nitrophenoxy)-1,3,5-triazine. This molecule has been shown to form a honeycomb-like hexagonal host framework. This open-porous structure is stabilized by a "nitro-trimer" supramolecular synthon, where the nitro groups from three different molecules interact in a specific, cooperative manner. The hexagonal voids within this framework are capable of including guest solvent molecules. Given the structural and electronic similarities, it is highly probable that 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine could also form similar hexagonal host frameworks.

Molecular Recognition Phenomena in Self-Assembled Systems

The formation of host frameworks with specific cavities, as suggested by the behavior of the related nitrophenoxy derivative, is a direct manifestation of molecular recognition. The size, shape, and chemical nature of the pores within the self-assembled structure of 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine would dictate its ability to selectively recognize and bind guest molecules. The nitro groups lining the potential cavities would create an electron-poor environment, suggesting a preference for electron-rich guest molecules. This selective binding is a cornerstone of host-guest chemistry and has applications in separation, sensing, and catalysis.

Chemical Reactivity and Mechanistic Pathways

Nucleophilic Aromatic Substitution Reactions at the Triazine Core

The 1,3,5-triazine (B166579) ring is an electron-deficient heterocycle, making it inherently susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is most commonly exploited in the synthesis of substituted triazines starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The chlorine atoms in cyanuric chloride are excellent leaving groups and can be replaced sequentially by various nucleophiles. researchgate.net The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise synthesis by adjusting reaction temperatures. For instance, the first substitution can often be achieved at 0-5 °C, the second at room temperature, and the third at elevated temperatures. researchgate.net

While 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine itself does not possess good leaving groups directly on the triazine core, its synthesis relies on this fundamental reactivity. It is typically prepared via a Friedel-Crafts reaction or, more commonly, a cross-coupling reaction where a triazine with leaving groups (like chlorine) is reacted with a phenylating agent. The principle of nucleophilic substitution remains central to the chemistry of the triazine ring system. mdpi.com In some highly activated triazine systems, such as 2,4,6-tris(trinitromethyl)-1,3,5-triazine, even nitro groups can be displaced by potent nucleophiles like azides and hydrazine. wikipedia.org

Reductive and Oxidative Chemical Transformations of Nitro Groups and Triazine Moieties

The most significant and widely utilized transformation of 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine is the chemical reduction of its peripheral nitro groups. The three nitro groups can be completely reduced to primary amino groups using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation with H₂ over a palladium catalyst. This reaction yields the highly important derivative, 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT). TAPT is a crucial C₃-symmetric building block for the synthesis of porous organic polymers, covalent organic frameworks (COFs), and supramolecular assemblies.

The triazine ring itself can also undergo reduction under specific conditions. Studies on analogous electron-deficient triazines, such as 2,4,6-tricyano-1,3,5-triazine, have shown that chemical or electrochemical reduction can lead to the formation of an unstable radical anion. utah.edunih.gov This species may then undergo dimerization, forming a new carbon-carbon bond between two triazine rings. utah.edunih.gov While the primary reactive pathway for the nitrophenyl derivative involves the nitro groups, the potential for ring reduction highlights the electron-accepting nature of the triazine core. Oxidation of the core is less common but can be achieved under harsh conditions.

Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are instrumental in constructing the 2,4,6-tris(aryl)-1,3,5-triazine framework. nih.gov The most common method for synthesizing the title compound and its analogues is the Suzuki-Miyaura cross-coupling reaction. This involves reacting 2,4,6-trichloro-1,3,5-triazine with an appropriate arylboronic acid, such as 4-nitrophenylboronic acid, in the presence of a palladium catalyst and a base. nih.gov

This strategy allows for the creation of a wide variety of symmetrically and asymmetrically substituted triazines by using different boronic acids. researchgate.net The efficiency of these reactions has been enhanced by the development of specialized phosphine (B1218219) ligands for the palladium catalyst that improve reaction yields and substrate scope. nih.gov While this reaction is primarily used to synthesize the core structure, it exemplifies a key method for creating C-C bonds at the triazine core, starting from its halogenated precursor.

| Triazine Precursor | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 2,4,6-Trichloro-1,3,5-triazine | Arylboronic Acids | Pd(PPh₃)₄ / Base | 2,4,6-Triaryl-1,3,5-triazines | researchgate.net |

| ((1,3,5-triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid | 2-Chloro-4,6-diphenyl-1,3,5-triazine | Pd(dppf)Cl₂ / K₂CO₃ | Aromatic Dendrimers | nih.gov |

| 2-Chloro-4,6-dialkoxy-1,3,5-triazine | Alk-1-ynes | (Pd/C)/PPh₃/CuI | 2-(Alk-1'-ynyl)-4,6-dialkoxy-1,3,5-triazines | researchgate.net |

| 2-Chloro-4,6-diaminotriazine | Arylboronic Acids | Pd(PPh₃)₄ | 6-Aryl-2,4-diaminotriazines | researchgate.net |

Schiff Base Condensation Reactions in Polymer and Derivative Synthesis

Following the reduction of the nitro groups to amines, the resulting 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) becomes an ideal platform for forming complex macromolecular structures through Schiff base condensation. The three primary amine groups can react with a wide range of aldehydes or ketones to form imine (-C=N-) linkages. nih.gov

This reaction is particularly valuable in the synthesis of Covalent Organic Frameworks (COFs). When TAPT is reacted with a di- or trialdehyde linker, a condensation reaction occurs, typically under acidic or solvothermal conditions, to form a highly ordered, porous, and crystalline polymeric network. The resulting imine-linked COFs are noted for their high thermal stability and permanent porosity. The specific geometry of the TAPT precursor ensures a predictable and well-defined network structure. For example, reacting TAPT with a linear dialdehyde (B1249045) like terephthaldehyde results in a 2D hexagonal porous sheet.

| Amine Precursor | Aldehyde Partner | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine (TAPT) | Terephthaldehyde | Imine-linked Covalent Organic Framework (COF) | High porosity, 2D sheet structure | |

| 2,4,6-Triamino-1,3,5-triazine | 4-Carboxybenzaldehyde | Tripodal Schiff Base Ligand | Metal coordination, complex formation | nih.gov |

| 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine (TAPT) | Pyrene-1,3,6,8-tetracarbaldehyde | Fluorescent Imine-linked COF | Luminescent porous material | |

| Phenylhydrazine derivatives | Various benzaldehydes | Schiff Base Ligands | Coordination with Cu(II) and Zn(II) | chemrxiv.org |

Future Perspectives and Emerging Research Directions

Novel Synthetic Routes and Scalability Challenges

The primary route for synthesizing 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine is the cyclotrimerization of 4-nitrobenzonitrile (B1214597). nih.gov While effective at the laboratory scale, future research is increasingly focused on developing more efficient, sustainable, and scalable synthetic methodologies.

However, the scalability of any synthetic route for this compound faces inherent challenges. The presence of multiple nitro groups necessitates careful control over reaction conditions to prevent runaway reactions and ensure safety, particularly at a larger scale. The purification of the final product to the high degree required for many advanced applications also presents a significant hurdle. Overcoming these challenges will require innovations in process engineering and reactor technology.

Table 1: Comparison of Synthetic Approaches for Triazine Derivatives

| Method | Precursors | Conditions | Advantages | Scalability Challenges |

| Traditional Cyclotrimerization | 4-Nitrobenzonitrile | High temperature, catalyst (e.g., acid or metal) | Direct route to the triazine core | Energy intensive, potential for side reactions, catalyst removal |

| Ionic Liquid-Mediated Synthesis | Cyanuric chloride, Resorcinol (analogy) | Mild temperature (10-150 °C) | One-pot synthesis, recyclable catalyst/solvent | Cost of ionic liquids, viscosity issues, complete removal of ionic liquid |

| Microwave-Assisted Synthesis | Cyanuric chloride, p-substituted aniline (B41778) (analogy) | Microwave irradiation (e.g., 600W) | Rapid reaction times, high yields | Hotspot formation, equipment limitations for large scale, pressure build-up |

| Sonochemical Synthesis | 1,3,5-triazine (B166579) derivatives | Ultrasonic irradiation, water as solvent | Environmentally friendly, fast (minutes) | Specialized equipment, potential for radical side reactions, scalability of ultrasonic reactors |

Advanced Characterization Techniques for In Situ Studies

A deep understanding of the formation and behavior of 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine requires sophisticated characterization techniques that go beyond standard spectroscopic methods like NMR and FTIR. nih.govmdpi.com The future in this area lies in the application of advanced, in situ and operando spectroscopic methods to monitor the compound's synthesis and performance in real-time. wikipedia.org

Operando spectroscopy, which combines simultaneous catalytic reaction monitoring with spectroscopic analysis, is a powerful tool for elucidating reaction mechanisms. mdpi.comyoutube.com Techniques such as operando Raman and FTIR spectroscopy could provide invaluable data on the intermediate species formed during the cyclotrimerization of 4-nitrobenzonitrile, helping to optimize reaction conditions for higher yield and purity. wikipedia.org Time-resolved spectroscopy could be employed to study the excited-state dynamics of the molecule, which is crucial for its potential applications in optoelectronics.

Furthermore, advanced X-ray techniques, like X-ray absorption spectroscopy, can provide detailed information about the electronic structure and local atomic environment, both in the solid state and during reactions. youtube.com For a molecule with complex electronic properties arising from the interplay between the triazine ring and the nitrophenyl groups, such detailed characterization is essential for establishing clear structure-property relationships.

Multiscale Computational Modeling and Data-Driven Design

Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of materials based on 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine. Multiscale modeling approaches, from quantum mechanics to molecular dynamics, are becoming increasingly crucial.

Density Functional Theory (DFT) calculations can be used to predict a wide range of properties for this molecule, including its optimized geometry, electronic structure (HOMO/LUMO levels), vibrational frequencies, and thermochemical properties. researchgate.netresearchgate.net Such calculations have been successfully applied to other energetic triazine derivatives, providing insights into their stability and performance, a methodology directly applicable to the title compound. purdue.eduresearchgate.net Molecular dynamics simulations, potentially using reactive force fields (ReaxFF), can model the behavior of the material under various conditions, such as high temperature or pressure, which is particularly relevant for energetic material applications. purdue.edumdpi.com

The integration of these computational models with machine learning (ML) algorithms represents a paradigm shift towards data-driven materials design. nih.gov ML models can be trained on existing experimental and computational data to rapidly predict the properties of novel, yet-to-be-synthesized triazine derivatives. researchgate.netrsc.orgmdpi.com This approach can screen vast chemical spaces to identify candidates with desired characteristics, such as specific electronic properties or enhanced thermal stability, thereby guiding synthetic efforts and reducing the reliance on trial-and-error experimentation. nih.govresearchgate.net

Table 2: Computational and Data-Driven Methods in Triazine Research

| Technique | Application | Predicted Properties | Impact on Research |

| Density Functional Theory (DFT) | Quantum mechanical calculations | Electronic structure, geometry, reaction energies, spectroscopic properties. researchgate.netresearchgate.net | Provides fundamental understanding of molecular properties and reaction mechanisms. purdue.edu |

| Molecular Dynamics (MD) | Simulation of atomic/molecular motion | Thermal stability, mechanical properties, phase behavior. nih.gov | Predicts material behavior under specific environmental conditions. |

| Reactive Force Fields (ReaxFF) | MD with bond breaking/formation | Decomposition pathways, reaction kinetics. purdue.edumdpi.com | Enables simulation of chemical reactions, crucial for energetic materials. |

| Machine Learning (ML) | Data-driven property prediction | Detonation properties, stability, bioactivity, electronic properties. nih.govresearchgate.netrsc.org | Accelerates discovery of new compounds by screening large virtual libraries. |

Diversification of Applications in Emerging Technologies

While the historical applications of many triazine derivatives are well-established, research into 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine is opening up new possibilities in emerging technologies. Its highly electron-deficient nature makes it a compelling candidate for several advanced applications.

One of the most promising areas is in the field of energetic materials . purdue.edupurdue.edunih.gov The high nitrogen and oxygen content, coupled with the inherent energy of the nitro groups and the thermal stability of the triazine ring, suggests potential as a high-energy density material (HEDM) or as an oxidant in propellant and explosive formulations. researchgate.netwikipedia.org Computational studies on similar nitrated triazines support this potential, indicating good detonation properties. researchgate.net

In optoelectronics , while many triazine-based materials are designed with electron-donating groups for applications in OLEDs, the strong electron-accepting character of 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine could be exploited in other ways. It could serve as a potent electron acceptor in organic solar cells or as a component in materials for nonlinear optics, where strong intramolecular charge transfer is desirable. mdpi.com

Finally, the compound's ability to form stable structures through intermolecular interactions could be leveraged in supramolecular chemistry and materials science . The development of porous organic frameworks or co-crystals incorporating this molecule could lead to materials with tailored properties for gas storage or separation.

Sustainable and Circular Chemistry Approaches

In line with the global shift towards a more sustainable chemical industry, future research on 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine must incorporate principles of green and circular chemistry. rsc.org This encompasses the entire lifecycle of the compound, from its synthesis to its end-of-life.

The development of sustainable synthetic routes , as discussed in section 7.1, is a primary focus. This includes using less hazardous reagents, minimizing solvent use through techniques like mechanochemistry, and improving energy efficiency. rsc.orgresearchgate.net